Cas no 20688-41-9 (3,4-dichlorotetrahydrothiophene 1,1-dioxide)

3,4-Dichlorotetrahydrothiophene 1,1-dioxide is a versatile sulfone derivative with applications in organic synthesis and pharmaceutical intermediates. Its saturated thiophene ring structure, functionalized with chlorine substituents and a sulfone group, enhances reactivity in nucleophilic substitution and cycloaddition reactions. The compound's high purity and stability make it suitable for controlled synthetic processes, particularly in the development of heterocyclic compounds. Its dichlorinated structure offers selective modification sites, enabling precise derivatization for specialized chemical applications. The sulfone moiety further contributes to its utility as a polar intermediate in medicinal chemistry. This compound is valued for its consistent performance in demanding synthetic environments.
3,4-dichlorotetrahydrothiophene 1,1-dioxide structure
20688-41-9 structure
Product Name:3,4-dichlorotetrahydrothiophene 1,1-dioxide
CAS No:20688-41-9
MF:C4H6Cl2O2S
MW:189.060238361359
CID:241443
PubChem ID:1209128
Update Time:2025-11-06

3,4-dichlorotetrahydrothiophene 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • Thiophene,3,4-dichlorotetrahydro-, 1,1-dioxide, (3R,4R)-rel-
    • (+/-)-trans-3,4-Dichlorotetrahydrothiophene 1,1-Dioxide
    • TRANS-SULFOLENE DICHLORIDE
    • (+/-)-TRANS-3,4-DICHLOROTETRA-HYDROTHIOPHENE 1,1-DIOXIDE
    • (+-)-TRANS-3,4-DICHLOROTETRAHYDRO-*THIOP HENE 1,1-DI
    • (+-)-trans-3,4-dichlorotetrahydro-*thiophene 1,1
    • (+-)-trans-3,4-Dichlor-tetrahydro-thiophen-1,1-dioxid
    • 3,4-trans-dichlorotetrahydrothiophene-1,1-dioxide
    • TRANS-3,4-DICHLOROSULFOLANE
    • trans-3,4-Dichlorosulfolane,trans-Sulfolene dichloride
    • (3S,4S)-3,4-dichlorotetrahydrothiophene 1,1-dioxide
    • D29U73LM54
    • 20688-41-9
    • Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide, trans-
    • (3S,4S)-3,4-dichlorothiolane 1,1-dioxide
    • REL-(3R,4R)-3,4-DICHLOROTETRAHYDROTHIOPHENE 1,1-DIOXIDE
    • Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide, (3R,4R)-rel-
    • SCHEMBL6111425
    • 3,4-Dichlorosulfolane, trans-
    • JCUQWSIALJCIEE-IMJSIDKUSA-
    • UNII-D29U73LM54
    • trans-3,4-Dichlorothiolane 1,1-dioxide
    • InChI=1/C4H6Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2/t3-,4-/m0/s1
    • AKOS000269530
    • 3,4-dichlorotetrahydrothiophene 1,1-dioxide
    • Inchi: 1S/C4H6Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2/t3-,4-/m0/s1
    • InChI Key: JCUQWSIALJCIEE-IMJSIDKUSA-N
    • SMILES: Cl[C@@H]1[C@H](CS(C1)(=O)=O)Cl

Computed Properties

  • Exact Mass: 187.94700
  • Monoisotopic Mass: 187.946556
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.5
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.56
  • Melting Point: 130-133 °C(lit.)
  • Boiling Point: 400.5°Cat760mmHg
  • Flash Point: 196°C
  • Refractive Index: 1.524
  • PSA: 42.52000
  • LogP: 1.71040

3,4-dichlorotetrahydrothiophene 1,1-dioxide Security Information

  • WGK Germany:3

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3,4-dichlorotetrahydrothiophene 1,1-dioxide Related Literature

Additional information on 3,4-dichlorotetrahydrothiophene 1,1-dioxide

Research Brief on 3,4-Dichlorotetrahydrothiophene 1,1-Dioxide (CAS: 20688-41-9): Recent Advances and Applications

3,4-Dichlorotetrahydrothiophene 1,1-dioxide (CAS: 20688-41-9) is a sulfur-containing heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. Recent studies have explored its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting inflammatory and infectious diseases. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic applications, and biological activities.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3,4-dichlorotetrahydrothiophene 1,1-dioxide as a key building block in the synthesis of sulfone-containing analogs with potent anti-inflammatory properties. The researchers utilized a multi-step synthetic route to derivatize the compound, resulting in a series of novel molecules that exhibited significant inhibition of cyclooxygenase-2 (COX-2) activity. These findings suggest potential applications in the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects.

In the realm of antimicrobial research, a recent preprint (2024) from the European Journal of Medicinal Chemistry reported the synthesis and evaluation of 3,4-dichlorotetrahydrothiophene 1,1-dioxide derivatives as broad-spectrum antibacterial agents. The study identified several analogs with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. Molecular docking studies revealed that these compounds likely target bacterial cell wall biosynthesis, offering a promising avenue for addressing antibiotic resistance.

From a chemical perspective, advances in the synthetic methodology of 3,4-dichlorotetrahydrothiophene 1,1-dioxide have been reported in Organic Letters (2023). Researchers developed a more efficient catalytic system for its preparation, achieving higher yields (85-92%) and improved purity compared to traditional methods. This optimization is particularly relevant for scale-up processes in pharmaceutical manufacturing, where consistency and cost-effectiveness are critical factors.

The compound's unique structural features, including the sulfone moiety and chlorine substituents, contribute to its diverse reactivity profile. Recent computational studies (2024) have provided deeper insights into its electronic properties and conformational flexibility, which are essential for rational drug design. These theoretical investigations complement experimental findings and may guide future structure-activity relationship (SAR) studies.

Looking forward, the potential applications of 3,4-dichlorotetrahydrothiophene 1,1-dioxide appear promising but warrant further investigation. Current research gaps include comprehensive toxicological profiling and in vivo efficacy studies of its derivatives. Additionally, exploration of its utility in other therapeutic areas, such as oncology or neurodegenerative diseases, remains largely unexplored. The compound's versatility as a synthetic intermediate continues to make it a valuable tool in medicinal chemistry research.

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Amadis Chemical Company Limited
(CAS:20688-41-9)3,4-dichlorotetrahydrothiophene 1,1-dioxide
A1233275
Purity:99%/99%
Quantity:5g/10g
Price ($):224/329
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